molecular formula C11H12O B7782418 1-(2-Phenylcyclopropyl)ethanone CAS No. 827-92-9

1-(2-Phenylcyclopropyl)ethanone

Cat. No. B7782418
CAS RN: 827-92-9
M. Wt: 160.21 g/mol
InChI Key: LFKRVDCVJRDOBG-UHFFFAOYSA-N
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Description

1-(2-Phenylcyclopropyl)ethanone is a useful research compound. Its molecular formula is C11H12O and its molecular weight is 160.21 g/mol. The purity is usually 95%.
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Scientific Research Applications

  • Synthesis of Branched Tryptamines : The rearrangement of cyclopropylketone arylhydrazones, generated in situ from arylhydrazine hydrochlorides and ketones like 1-(2-Phenylcyclopropyl)ethanone, leads to the formation of tryptamine derivatives. These derivatives are significant in synthesizing enantiomerically pure tryptamine, which has applications in medicinal chemistry (Salikov et al., 2017).

  • Antimicrobial Applications : Research has explored the synthesis and antimicrobial activity of derivatives of 1-(2-Phenylcyclopropyl)ethanone. These compounds show potential for use in the pharmaceutical industry due to their antimicrobial properties (Wanjari, 2020).

  • Photoremovable Protecting Group for Carboxylic Acids : The compound 1-[2-(2-hydroxyalkyl)phenyl]ethanone, a derivative of 1-(2-Phenylcyclopropyl)ethanone, is used as a photoremovable protecting group for carboxylic acids. This has applications in organic synthesis and pharmaceuticals (Atemnkeng et al., 2003).

  • Synthesis of Agricultural Fungicides : 1-(2-Phenylcyclopropyl)ethanone is used in the synthesis of prothioconazole, an agricultural fungicide. The compound is a key intermediate in this synthesis process (Ji et al., 2017).

  • Lewis Acid-Mediated Reactions in Organic Synthesis : The compound undergoes various Lewis acid-mediated reactions, leading to the synthesis of several organic compounds, including benzofuran derivatives. This has significant implications in organic synthesis (Shi et al., 2008).

  • Cholinesterase Inhibitor Synthesis : Phenyl derivatives of 1-(2-Phenylcyclopropyl)ethanone have been synthesized and investigated for their anticholinesterase activities, important for developing treatments for diseases like Alzheimer's (Mohsen et al., 2014).

  • Cytochrome P450cam-catalyzed Oxidation : The compound has been used as a probe in studying the oxidation mechanism of cytochrome P450cam, important in understanding metabolic pathways (Miller et al., 1992).

  • Fluorescent Probes in Biological Studies : Derivatives of 1-(2-Phenylcyclopropyl)ethanone are used in creating fluorescent probes for detecting sulfhydryl-specific compounds, important in biological and chemical sensing (Fang et al., 2019).

  • AlCl3-mediated Tandem Friedel–Crafts Reactions : The compound is used in AlCl3-mediated tandem Friedel–Crafts reactions, a method for constructing complex organic molecules (Shi et al., 2008).

  • Light vs Acid-induced Transformations in Complex Framework Compounds : Its derivatives have been studied for reversible rearrangements, which are significant in the field of photochemistry and materials science (Kobzev et al., 2022).

  • Molecular Docking and ADMET Studies for Antimicrobial Properties : The compound's derivatives have been subjected to molecular docking and ADMET studies to assess antimicrobial properties, important in drug discovery (Satya et al., 2022).

  • Ultrasonic Studies of Binary Mixtures : It has been used in studies exploring the nature of binary interactions in mixtures, contributing to our understanding of chemical properties and reactions (Tangeda & Nallani, 2005).

  • Synthesis and Characterization of Novel Cathinone Derivatives : A novel cathinone derivative was identified and characterized for forensic and clinical laboratory applications (Bijlsma et al., 2015).

  • Photochemistry of Adamantylacetophenones : Its derivatives have been studied for their photochemical properties, relevant in the development of photoreactive materials (Fu et al., 1998).

  • Hydrogen Bonded Crystal Structure Presentation : The crystal structure of a derivative has been extensively studied, contributing to the field of crystallography and material science (Majumdar, 2016).

  • Synthesis of Oxadiazoles with Antimicrobial Evaluation : The synthesis of oxadiazoles derived from this compound shows promising antimicrobial activity, important in medicinal chemistry (Fuloria et al., 2009).

properties

IUPAC Name

1-(2-phenylcyclopropyl)ethanone
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H12O/c1-8(12)10-7-11(10)9-5-3-2-4-6-9/h2-6,10-11H,7H2,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LFKRVDCVJRDOBG-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)C1CC1C2=CC=CC=C2
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H12O
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90283840
Record name 1-(2-phenylcyclopropyl)ethanone
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90283840
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

160.21 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1-(2-Phenylcyclopropyl)ethanone

CAS RN

827-92-9
Record name NSC33718
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=33718
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name 1-(2-phenylcyclopropyl)ethanone
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90283840
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods

Procedure details

To Me3SOI (2.2 g, 10 mmol) in DMSO (20 mL) was added NaH (50%, 480 mg, 10 mmol). 4-Phenyl-but-3-en-2-one (1.13 g, 7.7 mmol) was added after 10 min. The reaction mixture was quenched after 30 min with water, extracted with EtOAc, and washed with water (3×30 mL). The organic extract was dried over MgSO4 and concentrated to give 1-(2-Phenyl-cyclopropyl)-ethanone (1.5 g, 97%).
Quantity
1.13 g
Type
reactant
Reaction Step One
Name
Quantity
480 mg
Type
reactant
Reaction Step Two
Name
Quantity
20 mL
Type
reactant
Reaction Step Two

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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